molecular formula C16H18BrNO3S B14558652 N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide CAS No. 62035-61-4

N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide

Cat. No.: B14558652
CAS No.: 62035-61-4
M. Wt: 384.3 g/mol
InChI Key: BDGHNBJLZQEFQM-UHFFFAOYSA-N
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Description

N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a benzenesulfonamide moiety

Properties

CAS No.

62035-61-4

Molecular Formula

C16H18BrNO3S

Molecular Weight

384.3 g/mol

IUPAC Name

N-[2-bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide

InChI

InChI=1S/C16H18BrNO3S/c1-12(17)16(13-8-10-14(21-2)11-9-13)18-22(19,20)15-6-4-3-5-7-15/h3-12,16,18H,1-2H3

InChI Key

BDGHNBJLZQEFQM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide is unique due to the presence of both the bromine atom and the benzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

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